molecular formula C14H14O B6593702 2-(2-Phenylethyl)phenol CAS No. 7294-84-0

2-(2-Phenylethyl)phenol

Cat. No. B6593702
Key on ui cas rn: 7294-84-0
M. Wt: 198.26 g/mol
InChI Key: DMAXMXPDVWTIRV-UHFFFAOYSA-N
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Patent
US05556864

Procedure details

The whole of this 2-benzyloxystilbene was dissolved in 300 ml of ethanol, and the resulting solution was stirred at 60° C. for 3.5 hours in an atmosphere of hydrogen at atmospheric pressure and in the presence of 1.00 g of 5% w/w palladium-on-charcoal. The catalyst was removed by filtration, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was then purified by column chromatography through silica gel, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 6.41 g (yield 89%) of the title compound as a colorless solid.
Name
2-benzyloxystilbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[C:17]1([CH2:16][CH2:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[OH:8])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
2-benzyloxystilbene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=CC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was then purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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